molecular formula C10H20ClNO2 B2728748 Methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride CAS No. 2245840-94-0

Methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride

Cat. No. B2728748
CAS RN: 2245840-94-0
M. Wt: 221.73
InChI Key: UQBSTANBEVIGDT-JUAUBFSOSA-N
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Description

Methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride, commonly known as MAC, is a chemical compound that has gained significant attention in scientific research. It is a white crystalline powder that is soluble in water and commonly used in the pharmaceutical industry. The compound is synthesized through a series of chemical reactions and has been found to have various biochemical and physiological effects.

Scientific Research Applications

  • Xanthine Oxidase Inhibition and Antioxidant Properties :

    • A study by Ikram et al. (2015) explored the synthesis of transition metal complexes using an amino acid [1-(aminomethyl)cyclohexyl]acetic acid. These compounds, including the zinc complex, exhibited significant xanthine oxidase inhibitory activities and antioxidant properties.
  • Anticonvulsant Activity :

    • Research by Scott et al. (1993) investigated the anticonvulsant activity of methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride derivatives. The study focused on structure-activity correlations and identified several compounds with potential as safer alternatives for anticonvulsant therapy.
  • Cyclohexane Derivatives in Organic Synthesis :

    • A study by Abe (1987) explored reactions of 2-aminocyclohepta[b]pyrroles, yielding compounds including cyclohexane derivatives. These findings have implications for organic synthesis and the development of new chemical compounds.
  • Biological Activity of Enaminones :

    • Kubicki et al. (2000) conducted a study on the crystal structures of three anticonvulsant enaminones derived from methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride. This research provided insights into their potential biological activities.

properties

IUPAC Name

methyl 2-[4-(aminomethyl)cyclohexyl]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-13-10(12)6-8-2-4-9(7-11)5-3-8;/h8-9H,2-7,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBSTANBEVIGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCC(CC1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride

CAS RN

2245840-94-0
Record name methyl 2-[(1r,4r)-4-(aminomethyl)cyclohexyl]acetate hydrochloride
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